N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide
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Description
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C16H16N6OS and its molecular weight is 340.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been synthesized and evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . These compounds serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s worth noting that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
Given the anti-tubercular activity of similar compounds , it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might also exhibit anti-tubercular activity.
Action Environment
The synthesis of similar compounds has been achieved under different reaction conditions , indicating that the compound’s action might be influenced by environmental factors such as temperature, pH, and the presence of other chemical agents.
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-2-pyridin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-15(12-24-13-1-3-17-4-2-13)20-7-9-22-10-8-21-16(22)14-11-18-5-6-19-14/h1-6,8,10-11H,7,9,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWMKQQOGZTNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SCC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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